

IUPAC name for 3-Fluoro-4-methoxyphenethyl alcohol

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Compound of Interest

Compound Name: 3-Fluoro-4-methoxyphenethyl alcohol

Cat. No.: B1334150

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An In-Depth Technical Guide to 2-(3-Fluoro-4-methoxyphenyl)ethanol

Introduction and Nomenclature

2-(3-Fluoro-4-methoxyphenyl)ethanol, commonly referred to as **3-Fluoro-4-methoxyphenethyl alcohol**, is an aromatic alcohol with significant potential in pharmaceutical and materials science applications. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the phenyl ring, confers distinct chemical and biological properties. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, biological activities, and applications for researchers, scientists, and drug development professionals.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-fluoro-4-methoxyphenyl)ethanol.^[1] It is also known by other systematic names such as 3-fluoro-4-methoxybenzeneethanol.^[1]

Physicochemical Properties

The key physicochemical properties of 2-(3-fluoro-4-methoxyphenyl)ethanol are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Conditions
Molecular Formula	C ₉ H ₁₁ FO ₂	
Molecular Weight	170.18 g/mol	
Boiling Point	147–148°C	@ 7 Torr
Solubility	Slightly soluble in water	25°C
Predicted Lipophilicity (LogP)	1.8–2.2	
SMILES	COC1=C(C=C(C=C1)CCO)F	
InChIKey	CTZFMMKZSPJHOS- UHFFFAOYSA-N	

Table 1: Physicochemical Properties of 2-(3-fluoro-4-methoxyphenyl)ethanol.[1][2]

Synthesis

The primary synthetic route to 2-(3-fluoro-4-methoxyphenyl)ethanol involves the reduction of its corresponding carboxylic acid, 3-fluoro-4-methoxyphenylacetic acid.[1][3]

Experimental Protocol: Synthesis via Reduction

This protocol details the synthesis of 2-(3-fluoro-4-methoxyphenyl)ethanol by the reduction of 3-fluoro-4-methoxyphenylacetic acid using lithium aluminum hydride (LiAlH₄).[3]

Materials:

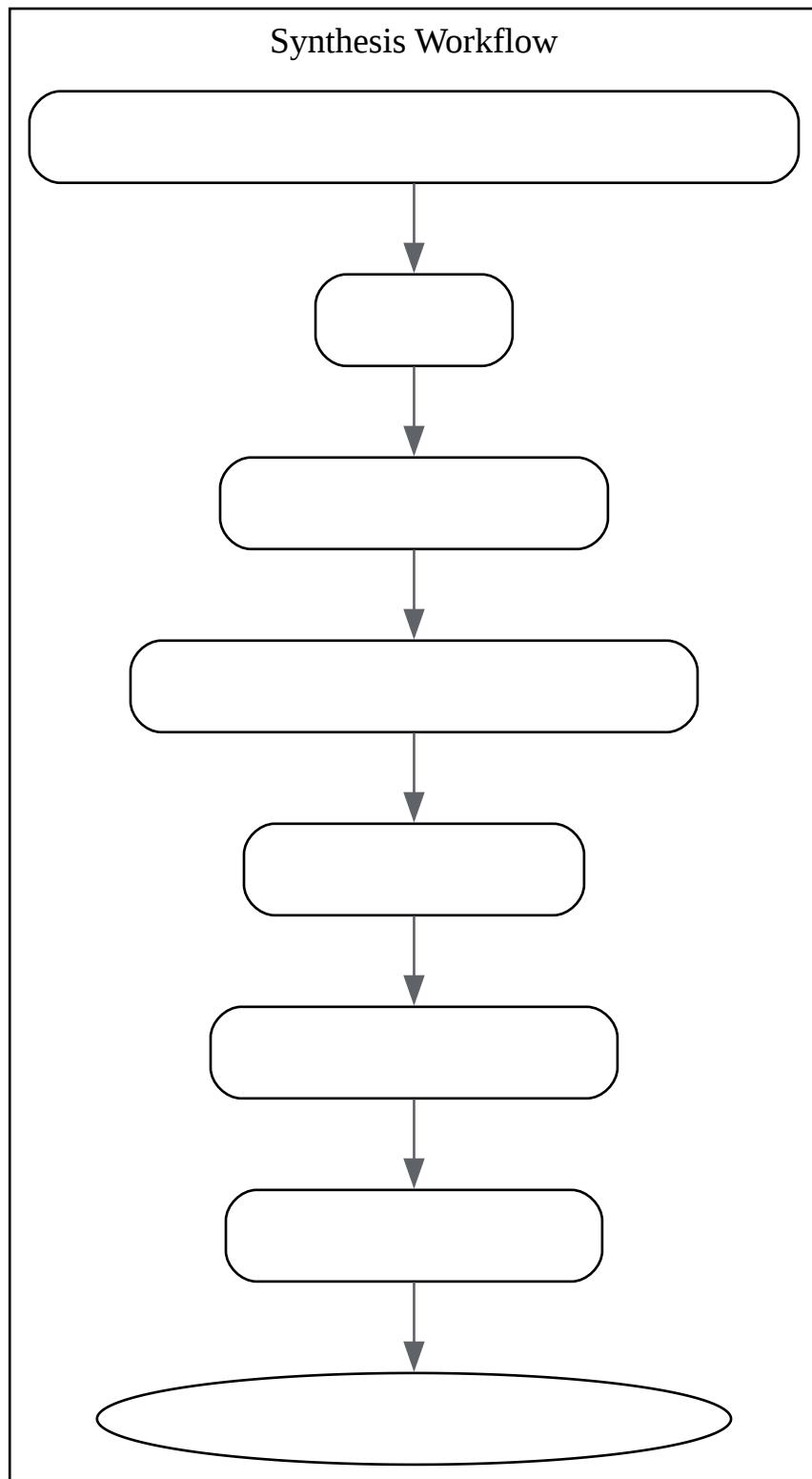
- 3-Fluoro-4-methoxyphenylacetic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Water/Ice
- Ethyl acetate

- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Aluminum foil
- Rotary evaporator

Procedure:

- Dissolve 3-fluoro-4-methoxyphenylacetic acid (e.g., 400 mg, 2.17 mmol) in anhydrous THF (e.g., 4 mL) in a round-bottom flask.[3]
- Cool the reaction mixture to 0°C using an ice bath.[3]
- Carefully add lithium aluminum hydride (e.g., 90.8 mg, 2.39 mmol) portion-wise to the stirred solution.[3]
- Wrap the flask with aluminum foil to protect it from light and allow the reaction to stir for 1 hour at room temperature.[3]
- After 1 hour, quench the reaction by the slow addition of water/ice (e.g., 2 mL).[3]
- Concentrate the resulting mixture under vacuum using a rotary evaporator.[3]
- Extract the aqueous residue with ethyl acetate (e.g., 2 x 10 mL).[3]
- Combine the organic layers and evaporate the solvent to yield 2-(3-fluoro-4-methoxyphenyl)ethan-1-ol as a colorless oil. The reported yield for this method is approximately 78%. [3]

To reduce the environmental impact of this synthesis, research is ongoing to replace LiAlH₄ with biocatalysts like alcohol dehydrogenases.[1]



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Synthesis workflow for 2-(3-fluoro-4-methoxyphenyl)ethanol.

Biological Activity and Potential Applications

2-(3-Fluoro-4-methoxyphenyl)ethanol exhibits a range of biological activities and serves as a key intermediate in the synthesis of various pharmaceuticals.

Antimicrobial Activity

In vitro studies have demonstrated that 2-(3-fluoro-4-methoxyphenyl)ethanol possesses moderate antimicrobial activity. The mechanism is believed to involve the disruption of the bacterial cell membrane integrity through interactions with phospholipid bilayers.[\[1\]](#)

Microorganism	Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus	64 µg/mL
Escherichia coli	128 µg/mL

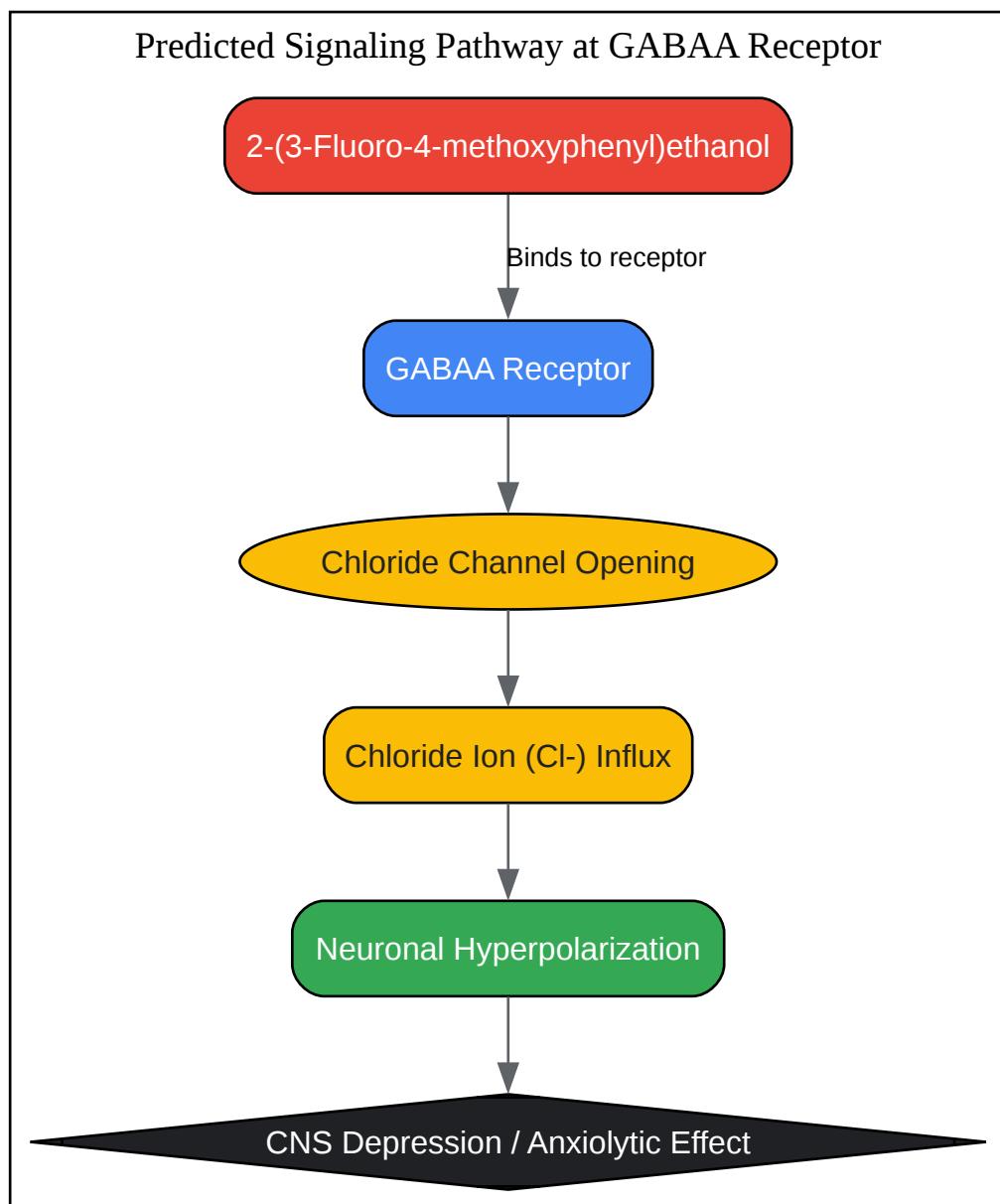
Table 2: In Vitro Antimicrobial Activity of 2-(3-fluoro-4-methoxyphenyl)ethanol.[\[1\]](#)

Pharmaceutical Intermediate

This compound is a valuable precursor for the synthesis of β -adrenergic receptor agonists and antifungal agents.[\[1\]](#) The electron-withdrawing effect of the fluorine atom activates the aromatic ring for electrophilic substitution, which allows for selective functionalization.[\[1\]](#) For instance, it is utilized in the synthesis of fluorinated analogs of salbutamol, which can lead to enhanced bronchodilator potency.[\[1\]](#)

Potential Anxiolytic Applications

Computational docking studies have predicted a high affinity of 2-(3-fluoro-4-methoxyphenyl)ethanol for the GABA_a receptor, suggesting potential applications as an anxiolytic agent.[\[1\]](#) The GABA_a receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to flow into the neuron, causing hyperpolarization and inhibiting neurotransmission. This inhibitory effect is central to the action of many anxiolytic and sedative drugs.



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Predicted mechanism of action at the GABAA receptor.

Applications in Material Science

In the field of polymer chemistry, 2-(3-fluoro-4-methoxyphenyl)ethanol is incorporated into epoxy resins. The presence of the methoxy group contributes to the cross-linking density, while the fluorine atom enhances the thermal resistance and flame retardancy of the resulting polymer.[1]

Conclusion

2-(3-Fluoro-4-methoxyphenyl)ethanol is a versatile compound with a promising profile for applications in drug development and material science. Its synthesis is well-established, and its biological activities, including antimicrobial and potential anxiolytic effects, make it a compound of interest for further investigation. The unique combination of fluoro and methoxy substituents provides a platform for the development of novel pharmaceuticals and advanced materials. Further experimental validation is necessary to fully elucidate its therapeutic potential and mechanisms of action.

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